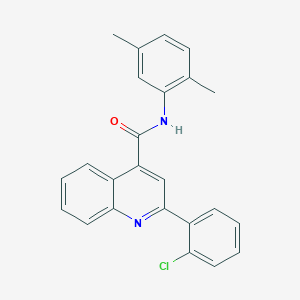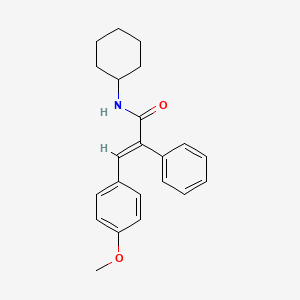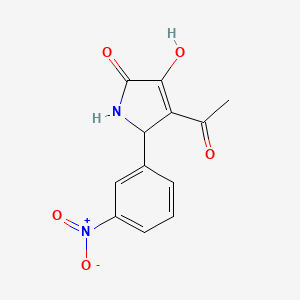
2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-4-quinolinecarboxamide, commonly known as CQ, is a synthetic compound that belongs to the class of quinoline-based drugs. CQ has been extensively studied for its potential use in treating various diseases, including malaria, cancer, and autoimmune disorders. In
Wirkmechanismus
The exact mechanism of action of CQ is not fully understood, but it is believed to act by inhibiting the heme polymerization process that is essential for the survival of the Plasmodium parasite. CQ is also thought to interfere with the DNA synthesis and cell division processes in cancer cells, leading to their death. In autoimmune disorders, CQ is believed to act by suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects
CQ has been shown to have a variety of biochemical and physiological effects, including the inhibition of heme polymerization in the Plasmodium parasite, the inhibition of autophagy in cancer cells, and the suppression of the immune response in autoimmune disorders. CQ has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
CQ has several advantages for lab experiments, including its low cost, wide availability, and ease of synthesis. However, CQ also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration of the concentration and duration of CQ treatment is necessary to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for the research on CQ, including the development of more potent derivatives with improved pharmacokinetic properties, the investigation of its potential use in combination with other drugs for the treatment of malaria, cancer, and autoimmune disorders, and the elucidation of its exact mechanism of action. Additionally, the use of CQ as a tool for studying autophagy and other cellular processes may lead to new insights into the pathogenesis of various diseases.
Synthesemethoden
The synthesis of CQ involves the reaction of 2-chlorobenzonitrile with 2,5-dimethylaniline and subsequent cyclization with 4-chloroquinoline-3-carboxylic acid. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and a solvent, such as ethanol or dimethylformamide. The yield of CQ can be improved by optimizing the reaction conditions, including temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
CQ has been extensively studied for its potential use in treating malaria, a parasitic disease that affects millions of people worldwide. CQ is believed to act by inhibiting the growth and replication of the Plasmodium parasite, the causative agent of malaria. In addition to its antimalarial activity, CQ has also been investigated for its potential use in treating cancer and autoimmune disorders, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c1-15-11-12-16(2)22(13-15)27-24(28)19-14-23(18-8-3-5-9-20(18)25)26-21-10-6-4-7-17(19)21/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPALSFXRFBPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5064978.png)

![6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5064992.png)

![diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate](/img/structure/B5065013.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5065020.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)

![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5065066.png)

![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
